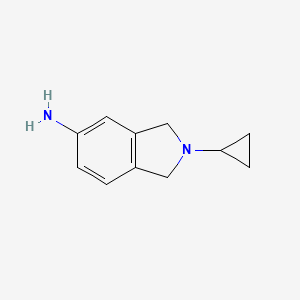![molecular formula C7H8N4O2S B3073263 6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017422-44-4](/img/structure/B3073263.png)
6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
説明
“6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been studied for their potential therapeutic applications against urease-positive microorganisms . They have also been evaluated for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives involves a series of chemical reactions . The process involves the design and synthesis of a rigid [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold to fix the configuration of the butadiene linker of the A-ring and B-ring .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the products are characterized by techniques such as IR, 1H-NMR, and MS .
科学的研究の応用
Synthesis and Biological Evaluation
The derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, including 6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, have been synthesized and subjected to various biological evaluations. These compounds have been explored for their potential antimicrobial and anti-inflammatory activities. For instance, the carboxymethyl and carboxy derivatives have been assessed for their anti-inflammatory and analgesic activities, as well as for their microbial efficacy against different species of mycetes and bacteria (Mazzone et al., 1989). Similarly, novel fused heterocyclic derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been synthesized and shown to possess promising antimicrobial activity (Sahu et al., 2014).
Antimicrobial and Insecticidal Activities
The synthesis of various derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine has led to compounds with notable antibacterial and insecticidal activities. The structural modifications and characterization of these compounds have paved the way for the development of potential antimicrobial agents. For example, the synthesis of triazolothiadiazines containing a 6-chloropyridin-3-yl methyl moiety has demonstrated significant biological activity, offering a new avenue for antimicrobial and insecticidal compound development (Holla et al., 2006).
Antifungal and Antitumor Potential
Further research into 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has explored their antifungal and antitumor potentials. The incorporation of various pharmacophores has led to the synthesis of compounds with marked biological activities, including antifungal and antitumor effects. This suggests that these derivatives could serve as a basis for the development of new therapeutic agents targeting a range of diseases (Taha, 2008).
Structural and Molecular Studies
Structural and molecular investigations of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have contributed to a deeper understanding of their chemical properties and potential applications. Studies involving X-ray diffraction and various spectroscopic methods have elucidated the molecular structures of these compounds, providing insights into their chemical behavior and potential utility in various scientific fields (Mamedov et al., 2004).
作用機序
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair, making it a target for cancer therapies . EGFR (Epidermal Growth Factor Receptor) is a protein that helps cells grow and divide. When EGFR is overactive, as in many types of cancer, cells can grow and divide too rapidly .
Mode of Action
The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair pathways in cancer cells (via PARP-1 inhibition) and slows down cell division (via EGFR inhibition) . The compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics .
Biochemical Pathways
The compound affects the DNA repair pathways and cell division processes . By inhibiting PARP-1, it disrupts the DNA repair mechanism, leading to accumulation of DNA damage in cancer cells . By inhibiting EGFR, it slows down the rapid cell division that is characteristic of many cancers .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using in silico methods .
Result of Action
The compound exhibits promising cytotoxic activities against certain cancer cells . For instance, it has been found to induce apoptosis in MDA-MB-231 cells (a type of breast cancer cell) by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase .
将来の方向性
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors . Future research could focus on the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
特性
IUPAC Name |
2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-4-8-9-7-11(4)10-5(3-14-7)2-6(12)13/h2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMCYTYQBNQPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



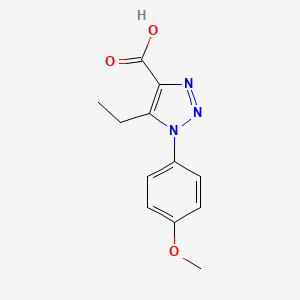



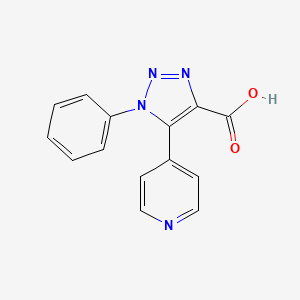
![{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073230.png)
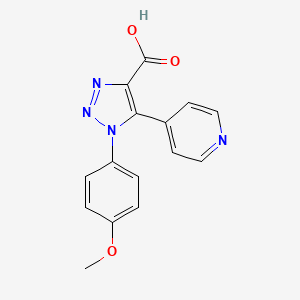
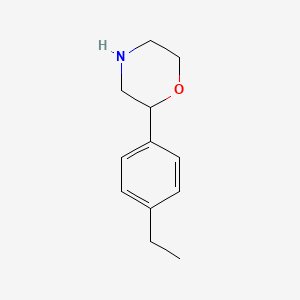
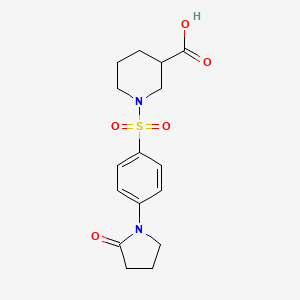
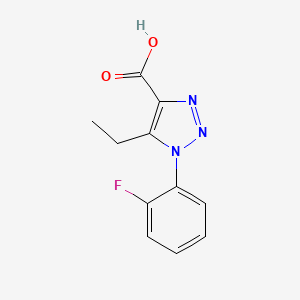
![{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073273.png)

![2-{2-[1-(4-Methoxyphenyl)cyclobutyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3073292.png)
